molecular formula C6H11ClF3NO B11804790 (2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride

(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride

Katalognummer: B11804790
Molekulargewicht: 205.60 g/mol
InChI-Schlüssel: DHUVHUWVIKPNBD-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride is a chemical compound that features a trifluoromethoxy group attached to a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the use of trifluoromethylation reagents, which can transfer the trifluoromethyl group to the desired position on the pyrrolidine ring . The reaction conditions often involve the use of metal-based catalysts and can be performed under ambient and biocompatible conditions .

Industrial Production Methods

Industrial production of (2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation, but they often involve the use of catalysts and controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds .

Wissenschaftliche Forschungsanwendungen

(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological targets. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other trifluoromethylated and trifluoromethoxylated pyrrolidines, such as:

Uniqueness

(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride is unique due to its specific trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in various scientific and industrial applications .

Eigenschaften

Molekularformel

C6H11ClF3NO

Molekulargewicht

205.60 g/mol

IUPAC-Name

(2S)-2-(trifluoromethoxymethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-2-1-3-10-5;/h5,10H,1-4H2;1H/t5-;/m0./s1

InChI-Schlüssel

DHUVHUWVIKPNBD-JEDNCBNOSA-N

Isomerische SMILES

C1C[C@H](NC1)COC(F)(F)F.Cl

Kanonische SMILES

C1CC(NC1)COC(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.